4-tert-Butoxybenzyl alcohol

Description

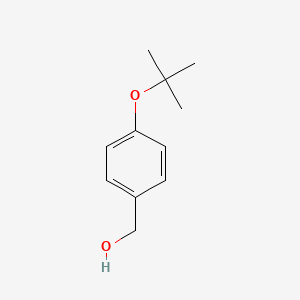

Structure

3D Structure

Properties

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCIWXCKKJLNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199487 | |

| Record name | p-tert-Butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51503-08-3 | |

| Record name | 4-(1,1-Dimethylethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51503-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051503083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-tert-Butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Functionalization of 4 Tert Butoxybenzyl Alcohol

Advanced Synthetic Routes to 4-tert-Butoxybenzyl Alcohol

The synthesis of this compound can be achieved through various chemical transformations, primarily involving the reduction of its corresponding aldehyde or through nucleophilic substitution pathways.

Catalytic Reduction Pathways from Aromatic Aldehyde Precursors

A primary and efficient route to this compound is the reduction of the aromatic aldehyde precursor, 4-tert-butoxybenzaldehyde. This transformation involves the conversion of the aldehyde functional group to a primary alcohol. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which selectively reduces the aldehyde without affecting the tert-butoxy (B1229062) group or the aromatic ring. smolecule.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, under mild conditions.

Beyond borohydride reagents, various catalytic hydrogenation methods can be employed. These methods offer advantages in terms of atom economy and catalyst recyclability. Different catalysts exhibit varying levels of activity and selectivity for the reduction of substituted benzaldehydes.

Table 1: Catalytic Systems for the Reduction of Aromatic Aldehydes

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ru/C | H₂ (1 atm) | Methanol | 25 | >95 | Generic Finding |

| Pd/C | H₂ (1 atm) | Ethanol | 25 | >95 | Generic Finding |

| Ni-Al alloy | H₂O | Isopropanol | 80 | High | Generic Finding |

| SmI₂/H₂O | N/A | THF | 25 | >90 | Generic Finding |

This table presents generalized findings for the reduction of substituted benzaldehydes, which are applicable to 4-tert-butoxybenzaldehyde.

Nucleophilic Substitution Approaches for Benzylic Alcohol Synthesis

An alternative synthetic strategy involves the formation of the benzylic alcohol via a nucleophilic substitution reaction. This approach typically uses a 4-tert-butoxybenzyl halide, such as 4-tert-butoxybenzyl chloride or bromide, as the substrate. The halide, a good leaving group, is displaced by a strong oxygen-based nucleophile, such as hydroxide (B78521) (OH⁻), to form the alcohol.

The mechanism of this substitution can proceed via an Sₙ1 or Sₙ2 pathway. The benzylic position is capable of stabilizing a carbocation, favoring an Sₙ1 mechanism, particularly with the electron-donating effect of the para-tert-butoxy group. However, Sₙ2 reactions are also feasible. The precursor, 4-tert-butoxybenzyl bromide, can be synthesized from this compound using reagents like phosphorus tribromide, illustrating the reversible nature of this functional group interconversion. ui.ac.id The subsequent substitution with a hydroxide source, like sodium hydroxide in an aqueous-organic solvent mixture, yields the target alcohol.

Selective Functionalization of the Hydroxyl Group in this compound

The hydroxyl group of this compound is a key site for further chemical modification. Etherification is a primary example of its selective functionalization, allowing for the introduction of various organic substituents.

Etherification Reactions: Mechanisms and Stereochemical Control

Etherification of this compound can be directed to form either symmetrical ethers, where two molecules of the alcohol condense, or non-symmetrical ethers, where the alcohol reacts with a different alcohol or an alkyl halide.

Symmetrical Etherification is often achieved through the acid-catalyzed dehydration of the alcohol. masterorganicchemistry.com In this process, an acid protonates one alcohol molecule, converting the hydroxyl group into a good leaving group (water). A second alcohol molecule then acts as a nucleophile, displacing the water in an Sₙ2 reaction to form a protonated ether, which is subsequently deprotonated. masterorganicchemistry.comlibretexts.org Another approach involves using metal catalysts. For instance, iron(III) chloride (FeCl₃) has been shown to effectively catalyze the self-condensation (homo-etherification) of various benzyl (B1604629) alcohols to yield symmetrical ethers. acs.org Similarly, catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can facilitate the liquid-phase etherification of alkoxybenzyl alcohols at elevated temperatures. scirp.org

Table 2: Catalytic Systems for Symmetrical Etherification of Benzyl Alcohols

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| FeCl₃·6H₂O | Benzyl alcohol | Propylene (B89431) Carbonate | 100 | 90 | acs.org |

| Fe(OTf)₃/NH₄Cl | 1-Phenylethanol | Dichloromethane | 0 - RT | 95 | nih.gov |

| Pd/C | 4-Methoxybenzyl alcohol | None (Neat) | 100-135 | High | scirp.org |

This table shows representative examples for the symmetrical etherification of various benzyl alcohols.

Non-symmetrical Etherification is most classically accomplished via the Williamson ether synthesis. orgoreview.com This method involves deprotonating the alcohol (e.g., this compound) with a strong base to form a nucleophilic alkoxide. This alkoxide then reacts with a primary alkyl halide in an Sₙ2 reaction to form the desired unsymmetrical ether. libretexts.orgorgoreview.com To maximize yield, the less sterically hindered partner should be the alkyl halide. orgoreview.com

Modern methods often rely on selective catalytic processes. Iron(II) chloride (FeCl₂) combined with a pyridine (B92270) bis-thiazoline ligand has been used for the selective cross-etherification of two different benzylic alcohols. acs.org Similarly, iron(III) triflate (Fe(OTf)₃) can catalyze the reaction between a secondary benzyl alcohol and a primary alcohol to form unsymmetrical ethers with high selectivity. nih.gov

Table 3: Catalytic Systems for Non-symmetrical Etherification

| Catalyst System | Alcohol 1 | Alcohol 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| FeCl₂·4H₂O / Ligand | 1-Naphthylethanol | Benzyl alcohol | Propylene Carbonate | 100 | 88 | acs.org |

| Fe(OTf)₃ / NH₄Cl | 1-Phenylethanol | 1-Propanol | Dichloromethane | 45 | 92 | nih.gov |

| Sodium Bisulfite | Benzyl alcohol | Butanol | None (Neat) | 110 | 95 | researchgate.net |

| Ti⁴⁺-montmorillonite | p-Methoxybenzyl alcohol | n-Butanol | n-Butanol | 30 | 98 | rsc.org |

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for ether synthesis. core.ac.uk These approaches aim to use non-toxic solvents, recyclable catalysts, and highly atom-economical reactions.

Several catalytic systems stand out for their green credentials:

Iron Catalysis: The use of inexpensive and low-toxicity iron salts, such as FeCl₃ and FeCl₂, in a green, recyclable solvent like propylene carbonate, represents a significant advancement. acs.org

Zeolites: These microporous aluminosilicate (B74896) minerals can act as solid acid catalysts for etherification, offering advantages such as ease of separation, reusability, and reduced corrosive waste compared to liquid acids. google.com

Ionic Liquids: Phosphonium-based ionic liquids have been used as both the catalyst and reaction medium for the dehydrative etherification of benzyl alcohols. These ionic liquids are often thermally stable and can be recycled by distilling the product, minimizing waste. mun.ca

Heterogeneous Catalysts: Titanium cation-exchanged montmorillonite (B579905) clay (Ti⁴⁺-mont) has proven to be a highly efficient and reusable heterogeneous catalyst for the direct synthesis of unsymmetrical ethers from two different alcohols under mild conditions. rsc.org

Table 4: Overview of Green Catalysts for Etherification

| Catalyst Type | Example | Key Advantages | Reference |

| Iron Salts | FeCl₃ in Propylene Carbonate | Low toxicity, green solvent, good yields | acs.org |

| Zeolites | β-Zeolite | Reusable, solid acid, reduces corrosive waste | google.com |

| Ionic Liquids | [P₆₆₆,₁₄]DBS | Recyclable medium and catalyst, high atom economy | mun.ca |

| Clay-based Catalysts | Ti⁴⁺-montmorillonite | Heterogeneous, highly active, reusable, mild conditions | rsc.org |

Symmetrical and Non-symmetrical Etherification

Esterification Strategies and Protecting Group Development

The hydroxyl group of this compound is a key functional handle for its use in esterification reactions, particularly for the development of protecting groups for carboxylic acids. The presence of the para-tert-butoxy group significantly influences the stability and cleavage conditions of the resulting ester, allowing for its strategic deployment in complex syntheses.

The protection of carboxylic acids is a frequent necessity in multi-step organic synthesis to prevent their interference with reagents targeting other functional groups. Benzyl esters are a common choice for this purpose, and substituted benzyl esters offer modified reactivity. libretexts.org The 4-tert-butoxybenzyl ester can be understood by analogy to the well-studied 4-methoxybenzyl (PMB) ester.

PMB esters are readily formed by reacting a carboxylic acid with 4-methoxybenzyl alcohol under standard esterification conditions. nih.gov For instance, methods like using N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective. orgsyn.org Similarly, this compound can be used to protect carboxylic acids, including amino acids, by forming the corresponding benzyl ester. google.com

The primary distinction lies in the deprotection conditions. The PMB group is known for its susceptibility to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a method that is orthogonal to many other protecting groups. uchicago.eduorganic-chemistry.org It can also be removed under acidic conditions or via hydrogenolysis. libretexts.orgorganic-chemistry.org The 4-tert-butoxybenzyl group, however, possesses a tert-butyl ether which is highly sensitive to acid. acs.org This provides two primary modes of cleavage: hydrogenolysis to break the benzyl ester bond or treatment with acid (e.g., trifluoroacetic acid) to cleave the tert-butyl ether, which typically destabilizes the entire benzyl ester, leading to its removal. libretexts.orgwikipedia.org This dual reactivity allows for tailored deprotection strategies depending on the other functional groups present in the molecule.

| Feature | 4-Methoxybenzyl (PMB) Ester | 4-tert-Butoxybenzyl Ester |

|---|---|---|

| Formation | Standard esterification (e.g., DCC/DMAP, acid catalysis). nih.govorgsyn.org | Standard esterification (e.g., DCC/DMAP). orgsyn.orggoogle.com |

| Common Cleavage Methods | Oxidative (DDQ, CAN). uchicago.eduorganic-chemistry.org | Acid-mediated (TFA). libretexts.orgwikipedia.org |

| Alternative Cleavage | Acidic conditions, Hydrogenolysis. libretexts.orgorganic-chemistry.org | Hydrogenolysis. libretexts.org |

| Key Feature | Electron-donating methoxy (B1213986) group enables oxidative cleavage. organic-chemistry.org | Acid-labile tert-butyl ether provides a specific acidic cleavage pathway. acs.org |

Orthogonal protection is a powerful strategy in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. wikipedia.org The distinct cleavage requirements of the 4-tert-butoxybenzyl group make it a valuable component in such strategies.

An orthogonal scheme can be designed where the 4-tert-butoxybenzyl group protects a carboxylic acid alongside other protecting groups that are stable to its removal conditions. For example, a synthetic intermediate could feature:

An alcohol protected by a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is cleaved by fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF). wikipedia.org

An amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by a base like piperidine. wikipedia.org

A carboxylic acid protected as a 4-tert-butoxybenzyl ester.

| Protecting Group | Functional Group Protected | Cleavage Reagent/Condition | Orthogonality Principle |

|---|---|---|---|

| 4-tert-Butoxybenzyl (tBoc-Bn) | Carboxylic Acid | H₂, Pd/C (Hydrogenolysis) or TFA (Acidolysis) | Stable to base and fluoride ions. libretexts.orgwikipedia.org |

| Fmoc | Amine | Piperidine (Base) | Stable to acidolysis and hydrogenolysis. wikipedia.org |

| TBDMS | Alcohol | TBAF (Fluoride) | Stable to base, hydrogenolysis, and mild acid. wikipedia.org |

Role in Carboxylic Acid Protection (e.g., as 4-Methoxybenzyl Esters via Analogy)

Derivatization for Advanced Materials Precursors

The derivatization of this compound is a route to creating precursors for advanced materials, including functional polymers and modified surfaces. The alcohol functionality can be used to initiate polymerization or to be grafted onto existing polymer backbones or inorganic substrates.

One application is in the synthesis of functional polymers. By analogy with similar molecules like 4-methoxybenzyl alcohol, this compound can act as an accelerator or a chain transfer agent in the cationic polymerization of monomers like epoxides. researchgate.net In such a process, the alcohol initiates polymerization, resulting in polymer chains that are terminated with a 4-tert-butoxybenzyl ether group. This terminal group can then be further modified, or the acid-labile tert-butyl ether can be removed to reveal a phenolic hydroxyl group, thereby altering the polymer's properties (e.g., solubility, reactivity) post-polymerization.

Another significant derivatization strategy involves immobilizing the alcohol onto a solid support to create a functional resin for solid-phase synthesis. For example, a related structure, 3-methoxy-4-benzyloxybenzyl alcohol, has been successfully attached to a Merrifield resin. ias.ac.in This creates a polymer-supported linker where the alcohol moiety can be used to anchor other molecules. A similar approach with this compound would yield a resin with an acid-cleavable linker, useful for the synthesis of small molecule libraries.

Furthermore, the derivatization can extend to the creation of hybrid organic-inorganic materials. The condensation of 4-methoxybenzyl alcohol with the silanol (B1196071) groups on silica (B1680970) nanoparticles has been reported to yield chemically modified surfaces. researchgate.net This suggests that this compound could be similarly used to functionalize silica or other oxide surfaces, introducing a thermally stable organic layer with a latent, acid-cleavable handle for further surface modification or for creating stimuli-responsive materials.

| Derivatization Strategy | Resulting Material/Precursor | Potential Application | Relevant Analogy/Principle |

|---|---|---|---|

| Polymerization Initiator/Transfer Agent | End-functionalized polymers | Synthesis of block copolymers, stimuli-responsive polymers. | Use of benzyl alcohols in cationic polymerization. researchgate.net |

| Immobilization on Polymer Support | Functional resin for solid-phase synthesis | Combinatorial chemistry, automated synthesis. | Synthesis of MBBA resin from a related benzyl alcohol. ias.ac.in |

| Condensation with Inorganic Surfaces | Surface-modified nanoparticles/substrates | Chromatography, sensors, smart materials. | Chemisorption of 4-methoxybenzyl alcohol on silica. researchgate.net |

Reactivity and Reaction Mechanisms of 4 Tert Butoxybenzyl Alcohol

Oxidation Reactions and Mechanistic Elucidation

The transformation of 4-tert-Butoxybenzyl alcohol into its corresponding aldehyde is a key reaction that has been explored through various catalytic systems. Understanding the underlying mechanisms is crucial for the development of efficient and selective oxidation processes.

Photocatalytic Oxidation to Benzaldehyde (B42025) Derivatives

The use of light to drive chemical reactions, known as photocatalysis, offers a green and sustainable approach for the oxidation of alcohols.

Titanium dioxide (TiO2) has been widely employed as a photocatalyst for the oxidation of benzyl (B1604629) alcohol derivatives due to its environmental benignity, low cost, and high photocatalytic activity. acs.orgnih.gov Under UV irradiation, TiO2 generates electron-hole pairs (e-/h+). The photogenerated holes in the valence band are powerful oxidizing agents capable of initiating the oxidation of organic molecules. acs.orgnih.gov

In the photocatalytic oxidation of this compound using TiO2, the alcohol molecule interacts with the catalyst surface. scispace.com This interaction is crucial for the subsequent oxidation process, which can lead to the formation of 4-tert-butoxybenzaldehyde. However, the high reactivity of photogenerated species on the TiO2 surface can also lead to overoxidation and mineralization of both the starting material and the desired aldehyde product, which presents a challenge in achieving high selectivity. acs.orgnih.gov To enhance the efficiency and selectivity of TiO2-based photocatalysts, modifications such as the deposition of plasmonic gold nanoparticles have been explored. These modifications can improve visible light absorption and promote charge separation, thereby boosting the photocatalytic performance. bohrium.com

Research has shown that home-prepared TiO2 catalysts can exhibit higher selectivity towards the corresponding aldehyde compared to commercial TiO2. scispace.com For instance, in the oxidation of 4-methoxybenzyl alcohol, a structurally similar compound, home-prepared TiO2 showed significantly higher selectivity to the aldehyde. scispace.com Furthermore, the addition of small amounts of aliphatic alcohols can enhance the selectivity for aldehyde formation by competing with the aromatic alcohol for the mineralizing reaction pathway. scispace.com

The photocatalytic oxidation of this compound can proceed through different mechanistic pathways, primarily involving photoinduced electron transfer (PET) and hydrogen atom transfer (HAT).

In the photoinduced electron transfer (PET) mechanism, the excited state of the photocatalyst accepts an electron from the alcohol, forming a radical cation of the alcohol and a reduced photocatalyst. nih.govresearchgate.netacs.org This radical cation can then undergo further reactions, such as deprotonation, to form a radical intermediate that is subsequently oxidized to the aldehyde. The efficiency of this process is dependent on the one-electron oxidation potential of the alcohol. acs.org For example, studies with flavin-zinc(II)-cyclen complexes have shown that the intramolecular PET from a coordinated benzyl alcohol to the flavin chromophore is significantly more efficient than the intermolecular process. nih.gov

The hydrogen atom transfer (HAT) mechanism involves the abstraction of a hydrogen atom from the α-C-H bond of the alcohol by a photogenerated radical species. organic-chemistry.orgnih.govresearchgate.net This generates an α-hydroxyalkyl radical, which is then oxidized to the corresponding aldehyde. organic-chemistry.orgresearchgate.net In some systems, a photocatalyst generates a reactive species, such as a thiyl radical, which then abstracts the hydrogen atom from the alcohol. organic-chemistry.org This process can be highly selective for benzylic alcohols. Mechanistic studies have revealed that this can be a radical chain process. nih.gov

The interplay between PET and HAT pathways is complex and can be influenced by the specific photocatalyst, solvent, and reaction conditions.

Role of Titanium Dioxide Photocatalysts

Metal-Catalyzed Aerobic Oxidation Processes

The use of metal catalysts in conjunction with molecular oxygen as the oxidant provides an efficient and environmentally friendly method for the selective oxidation of alcohols.

Bimetallic catalysts, particularly those composed of gold (Au) and palladium (Pd), have demonstrated enhanced catalytic activity and selectivity in the aerobic oxidation of benzyl alcohols compared to their monometallic counterparts. ntu.edu.sgrsc.orgunimi.itcardiff.ac.uk This improved performance is attributed to a synergistic effect between the two metals. ntu.edu.sgunimi.it

The addition of Pd to Au catalysts can improve the dispersion of gold nanoparticles, leading to increased activity. cardiff.ac.uk Alloying Au with Pd results in catalysts that are not only more active but also more resistant to deactivation. researchgate.net The optimal Au:Pd ratio for catalytic activity can depend on the specific substrate and reaction conditions. rsc.orgunimi.it For instance, in the oxidation of benzyl alcohol, a Pd-rich shell/Au-rich core structure has been shown to be highly effective. ntu.edu.sg

The synergistic interaction is also influenced by the nanoparticle size, with different optimal compositions observed for different particle sizes. rsc.org These bimetallic catalysts can be supported on various materials, including mesoporous silica (B1680970) and titania, which can further influence their catalytic performance. ntu.edu.sgrsc.org

| Catalyst | Support | Key Finding | Reference |

|---|---|---|---|

| Au-Pd | SBA-16 Silica | Enhanced performance due to a Pd-rich shell/Au-rich core structure. | ntu.edu.sg |

| Au-Pd | Titania | Increased reactivity compared to monometallic analogues. | rsc.org |

| Au-Pd | Activated Carbon | Synergistic effect confirmed, with Pd-rich catalysts showing higher activity. | unimi.it |

| Au-Pd | Titania | Sol-immobilised catalysts showed higher selectivity than impregnated ones. | cardiff.ac.uk |

| Au-Pd | Not specified | Alloys showed higher activity and better resistance to deactivation. | researchgate.net |

The electronic nature of substituents on the aromatic ring of benzyl alcohol derivatives can significantly influence the rate and selectivity of metal-catalyzed aerobic oxidation. However, the extent of this influence can vary depending on the catalytic system.

In some iron-catalyzed systems, both electron-donating and electron-withdrawing substituents on the phenyl ring are well-tolerated and have little influence on the reaction yield. beilstein-journals.org For example, in the iron-catalyzed aerobic oxidation of phenyl-substituted 4-benzylpyridines, a variety of substituents did not significantly impact the outcome. beilstein-journals.org

Conversely, other studies have shown a clear effect of substituents. For instance, in the oxidation of benzyl alcohols catalyzed by iron phthalocyanine (B1677752) complexes, an electron-withdrawing substituent on the catalyst led to better performance in producing benzaldehydes. dergipark.org.tr In another study involving a nanocomposite catalyst, primary benzylic alcohols with both electron-withdrawing and electron-donating groups generally afforded good conversion and excellent selectivity, with some exceptions for strongly deactivating groups like nitro substituents. acs.org

The position of the substituent can also play a crucial role. For example, in the oxidation of methoxy-substituted benzyl alcohols with Au/Pd catalysts, the position of the methoxy (B1213986) group on the aromatic ring was found to be critical in determining the catalytic activity, particularly for Pd-rich catalysts. unimi.it

| Catalyst System | Substituent Effect | Key Observation | Reference |

|---|---|---|---|

| Iron-catalyzed (FeCl2·4H2O) | Minimal | Both electron-donating and -withdrawing groups on the phenyl ring are well tolerated. | beilstein-journals.org |

| Iron Phthalocyanine | Significant | Electron-withdrawing groups on the catalyst enhance benzaldehyde production. | dergipark.org.tr |

| Fe3O4/CuBDC/GO Nanocomposite | Generally tolerant | Good conversion for most substituted benzyl alcohols, except for those with nitro groups. | acs.org |

| Au/Pd Bimetallic | Position-dependent | The position of the methoxy group is crucial for catalytic activity with Pd-rich catalysts. | unimi.it |

Synergistic Effects in Bimetallic Catalysts (e.g., Au/Pd)

Electrochemical Oxidation Pathways

The electrochemical oxidation of benzyl alcohol and its derivatives, including this compound, presents a green alternative to traditional chemical oxidation methods, often avoiding the use of stoichiometric, and sometimes hazardous, oxidants. rsc.orgrsc.org The process involves the direct or mediated transfer of electrons from the alcohol to an anode, leading to the formation of aldehydes or carboxylic acids. rsc.orgrsc.org

The oxidation potential of benzyl alcohols is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org Electron-donating groups, such as the tert-butoxy (B1229062) group, can make the electrochemical oxidation more feasible by lowering the oxidation potential. rsc.org For instance, the oxidation potential of 4-methoxybenzyl alcohol is lower than that of benzyl alcohol itself. rsc.org This suggests that this compound would also exhibit a lower oxidation potential, facilitating its conversion to 4-tert-butoxybenzaldehyde.

Cyclic voltammetry is a key technique used to study these electrochemical oxidation pathways. rsc.orgnih.gov It provides information on the oxidation potentials and the reversibility of the electron transfer processes. rsc.orgnih.gov Studies on similar compounds like 4-methoxybenzyl alcohol have shown that the oxidation can be mediated by various catalysts, including pyrene-TEMPO conjugates and tris(amino)cyclopropenium (TAC) salts, which can operate at different redox potentials and reaction conditions. nih.govutah.edu The choice of electrode material, such as nickel-based electrocatalysts, and the composition of the electrolyte are also crucial factors that determine the efficiency and selectivity of the oxidation process. nih.gov

A proposed mechanism for the direct, mediator-free electro-oxidation of benzyl alcohols involves the initial oxidation of the alcohol to a benzyl radical, followed by the oxidation of the hydroxyl group and subsequent deprotonation to yield the aldehyde. rsc.orgrsc.org The reaction conditions, including the applied voltage and the solvent system, can be optimized to favor the formation of the aldehyde and minimize over-oxidation to the corresponding carboxylic acid. rsc.org

Selective Oxidation with Hypochlorite (B82951) and Phase Transfer Catalysis

The selective oxidation of this compound to 4-tert-butoxybenzaldehyde can be efficiently achieved using hypochlorite in the presence of a phase transfer catalyst (PTC). chemicalbook.com This method offers a high degree of selectivity, often preventing the over-oxidation to the carboxylic acid. rasayanjournal.co.inchesci.com

Phase transfer catalysis facilitates the reaction between reactants located in different phases, typically an aqueous phase containing the oxidant (hypochlorite) and an organic phase containing the substrate (this compound). rasayanjournal.co.inchesci.com The PTC, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transfers the oxidizing agent from the aqueous phase to the organic phase, where the oxidation of the alcohol occurs. rasayanjournal.co.inchesci.com

Several studies have investigated the selective oxidation of various benzyl alcohols using this methodology. For instance, the oxidation of benzyl alcohol, 4-chlorobenzyl alcohol, and 4-methoxybenzyl alcohol with acidic dichromate under phase transfer catalysis has been reported to yield the corresponding aldehydes with high selectivity. chesci.com Similarly, permanganate (B83412) has been used as the oxidant under PTC conditions for the selective synthesis of benzaldehydes. rasayanjournal.co.in

In the context of hypochlorite oxidation, the use of a co-catalyst like sodium tungstate (B81510) has been shown to be effective in the environmentally friendly oxidation of 4-methoxybenzyl alcohol using hydrogen peroxide as the primary oxidant under phase transfer conditions. ijasrm.com The reaction rate and selectivity can be influenced by various parameters, including the choice of the phase transfer catalyst, the solvent, the concentration of the reactants, and the temperature. chesci.comijasrm.com For example, in the TEMPO-catalyzed oxidation of alcohols, where hypochlorite is the oxidant, the addition of a phase-transfer catalyst is crucial when using sodium hypochlorite pentahydrate. d-nb.info

The general mechanism involves the phase-transferred oxidant attacking the alcohol in the organic phase to form the aldehyde. The high selectivity is attributed to the mild reaction conditions and the ability to control the stoichiometry of the oxidant. rasayanjournal.co.in

Nucleophilic and Electrophilic Reactivity of the Benzylic Moiety

TiCl4-Activated Nucleophilic Substitutions

Titanium tetrachloride (TiCl₄) serves as a potent Lewis acid that can activate benzyl alcohols, particularly those bearing π-donating substituents like a p-tert-butoxy group, towards nucleophilic substitution reactions. This activation facilitates the cleavage of the C-O bond of the alcohol, generating a stabilized benzylic carbocation intermediate. The presence of the electron-donating tert-butoxy group at the para position enhances the stability of this carbocation, making this compound a suitable substrate for such transformations.

The TiCl₄-activated nucleophilic substitution allows for the reaction of this compound with a variety of nucleophiles, including oxygen, nitrogen, and carbon nucleophiles. This methodology is noteworthy for its selectivity, as it can be performed in the presence of primary and secondary alcohols, which are generally inert under these conditions. The reaction typically requires a sub-stoichiometric amount of TiCl₄, around 0.1 to 0.3 equivalents, and is often carried out under reflux conditions. The use of molecular sieves is recommended to remove residual water, which can hinder the reaction and reduce yields.

This method has been applied in various synthetic contexts, for example, in the nickel-catalyzed cross-coupling of benzyl alcohols with alkenyl triflates, where a low-valent titanium species, generated in situ, assists in the C-O bond homolysis. nii.ac.jp The versatility of the TiCl₄-benzyl alcohol system is also demonstrated in the low-temperature preparation of crystalline titania nanoparticles. researchgate.net

C-Alkylation Reactions with Ketones, Esters, and Amides

This compound can serve as an alkylating agent in C-alkylation reactions of ketones, esters, and amides, typically through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.orgresearchgate.net These reactions are often catalyzed by transition metal complexes, with manganese-based catalysts being a prominent example. nih.govacs.org

In the α-alkylation of ketones, the reaction generally proceeds via an initial Oppenauer-type oxidation of the benzyl alcohol to the corresponding aldehyde, followed by a selective cross-aldol condensation with the ketone to form an enone intermediate. This intermediate is then reduced by a Meerwein-Ponndorf-Verley (MPV)-type reaction to yield the α-alkylated ketone. The use of a base, such as potassium tert-butoxide (KOt-Bu), is essential for these transformations. Unsymmetrical ketones can be alkylated with regioselectivity depending on the reaction conditions, leading to either the kinetic or thermodynamic enolate. libretexts.org

The C-alkylation of esters and amides with alcohols, including benzyl alcohol derivatives, has also been achieved using manganese and cobalt catalysts. nih.govamazonaws.comresearchgate.net These reactions typically require a higher catalyst loading and a stoichiometric amount of base compared to ketone alkylation. beilstein-journals.orgacs.org For instance, the manganese-catalyzed C-alkylation of tert-butyl acetate (B1210297) and N,N-dimethylacetamide with benzyl alcohols has been demonstrated to produce the corresponding C-alkylated products in good yields. nih.govacs.org The reaction conditions, such as the solvent and temperature, play a crucial role in the efficiency of the alkylation. nih.govamazonaws.com

The electronic properties of the substituents on the benzyl alcohol can influence the reaction outcome. nih.gov While benzyl alcohols with electron-donating groups often provide good yields, those with electron-withdrawing groups can sometimes lead to the formation of α,β-unsaturated products as major byproducts. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Ketone (e.g., Acetophenone) | Manganese complex / KOt-Bu | α-Alkylated Ketone | nih.gov |

| This compound | Ester (e.g., tert-Butyl acetate) | Manganese complex / KOt-Bu | C-Alkylated Ester | nih.govacs.org |

| This compound | Amide (e.g., N,N-Dimethylacetamide) | Manganese complex / KOt-Bu | C-Alkylated Amide | nih.govacs.org |

| This compound | Amide (e.g., N,N-Dimethylacetamide) | Cobalt complex / KOt-Bu | C-Alkylated Amide | amazonaws.com |

Rearrangement Reactions and Structural Transformations

Information specifically detailing the rearrangement reactions and structural transformations of this compound is limited in the provided search results. However, general principles of benzyl alcohol chemistry suggest potential transformations. Under acidic conditions, benzyl alcohols can undergo dehydration to form ethers or rearrange if a more stable carbocation can be formed. The tert-butyl group, being bulky, might influence the propensity for certain rearrangements.

One potential transformation, though not a direct rearrangement of the alcohol itself, involves the cleavage of the tert-butyl group under strongly acidic conditions, which would convert the 4-tert-butoxybenzyl moiety into a 4-hydroxybenzyl (phenol) derivative. This is a common deprotection strategy for tert-butyl ethers.

Further research would be necessary to delineate specific rearrangement pathways unique to this compound that are not broadly characteristic of substituted benzyl alcohols in general.

Radical Reaction Pathways and Their Control

This compound can participate in radical reactions, particularly through the formation of a benzylic radical. The stability of this radical is enhanced by the resonance of the benzene (B151609) ring.

One example of a radical pathway is observed in the nickel-catalyzed cross-coupling reaction between benzyl alcohols and alkenyl triflates. In this process, a low-valent titanium species mediates the homolysis of the C-O bond of the alcohol to generate a benzyl radical, which then engages in the cross-coupling cycle. nii.ac.jp

In the context of electrochemical oxidation, a proposed mechanism involves the initial electro-oxidation of the benzyl alcohol to a benzyl radical. rsc.orgrsc.org This radical can then undergo further oxidation to form the corresponding aldehyde. rsc.orgrsc.org

The control of these radical pathways is crucial for achieving desired product selectivity. In the electrochemical oxidation, controlling the electrode potential and the reaction medium can help to steer the reaction towards the desired product and prevent unwanted side reactions. rsc.org In mediated radical reactions, the choice of the mediator and the reaction conditions are key to controlling the generation and subsequent reactions of the radical species.

Furthermore, in the context of photoredox catalysis, visible light can be used to induce the formation of radicals from alcohols for subsequent reactions, such as C-N coupling with amides. rsc.org The control in these systems is achieved through the selection of the appropriate photocatalyst and light source.

Catalysis and Mechanistic Investigations Involving 4 Tert Butoxybenzyl Alcohol

Homogeneous Catalysis Applications

Heterogeneous Catalysis Systems

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is advantageous for its ease of catalyst separation and recycling. Despite these benefits, specific applications of heterogeneous catalysts for the transformation of 4-tert-butoxybenzyl alcohol are not widely reported.

Supported metal catalysts, such as gold or palladium nanoparticles dispersed on various supports, are workhorses in oxidation and hydrogenation reactions. They are known to effectively catalyze the transformation of a wide range of benzyl (B1604629) alcohol derivatives. However, dedicated studies on the application of these supported metal catalysts for the direct oxidation or hydrogenation of this compound are not prominent in the available scientific literature.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. These systems can offer unique selectivities and avoid the use of potentially toxic metals. While organocatalysts have been successfully employed for the oxidation and reduction of various alcohols, specific research detailing the organocatalytic transformation of this compound remains limited.

Supported Metal Catalysts for Oxidation and Hydrogenation

Biocatalysis and Enzymatic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and under environmentally benign conditions. While direct kinetic data for this compound is sparse, valuable insights can be drawn by analogy to structurally similar compounds like 4-methoxybenzyl alcohol, which is a well-studied substrate for several oxidoreductase enzymes.

Aromatic alcohol oxidases (AAOs) are flavin-dependent enzymes that catalyze the oxidation of a broad range of primary aromatic alcohols to their corresponding aldehydes, with the concomitant reduction of oxygen to hydrogen peroxide. They are part of the glucose-methanol-choline (GMC) oxidoreductase superfamily. The substrate scope of fungal AAOs is generally broad, encompassing various phenolic and non-phenolic benzyl alcohols that serve as natural substrates.

Given the structural similarity between the tert-butoxy (B1229062) and methoxy (B1213986) groups (both are electron-donating ether linkages at the para-position), the kinetic behavior of this compound with AAOs can be inferred from studies on 4-methoxybenzyl alcohol. Research on AAOs from various fungal sources has shown that 4-methoxybenzyl alcohol is often a preferred substrate. For instance, an AAO from Aspergillus terreus MTCC6324 exhibited a high catalytic efficiency for 4-methoxybenzyl alcohol. Similarly, AAOs from Pleurotus species readily oxidize 4-methoxybenzyl alcohol.

The kinetic parameters for the oxidation of various aromatic alcohols by a recombinant alcohol oxidase (rAOx) from Aspergillus terreus and a copper radical oxidase are presented below, highlighting the typical efficiency with which 4-methoxybenzyl alcohol is transformed. It is plausible that this compound would exhibit comparable, though likely slightly different, kinetic values due to the increased steric bulk of the tert-butoxy group compared to the methoxy group.

Table 1: Kinetic Parameters of Recombinant Alcohol Oxidase (rAOx) from Aspergillus terreus for Various Substrates

| Substrate | kcat/Km (min⁻¹ mM⁻¹) |

|---|---|

| 4-Methoxybenzyl alcohol | 7829.5 |

| 3-Methoxybenzyl alcohol | Data not available |

| 3,4-Dimethoxybenzyl alcohol | Data not available |

| Benzyl alcohol | Data not available |

Data derived from a study on a novel alcohol oxidase from Aspergillus terreus MTCC6324.

Table 2: Kinetic Parameters of a Fungal Copper Radical Oxidase for Various Aryl Alcohols

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| 4-Methoxybenzyl alcohol | 12 - 140 | 4 - 27 | ~1000 |

| 3-Methoxybenzyl alcohol | 12 - 140 | 4 - 27 | ~1000 |

| Veratryl alcohol | 12 - 140 | 4 - 27 | ~1000 |

| Benzyl alcohol | 12 - 140 | 4 - 27 | ~1000 |

This table represents a range of values for a class of substrates, as detailed in the source.

Laccases are copper-containing oxidoreductases that can oxidize a wide range of phenolic and, with the help of small molecule "mediators," non-phenolic compounds. These laccase-mediator systems (LMS) are of significant interest for applications such as lignin (B12514952) degradation and biofuel production. The mediator, once oxidized by the laccase, becomes a powerful oxidizing agent capable of transforming substrates that are too large or have too high a redox potential to interact directly with the enzyme's active site.

Non-phenolic benzyl alcohols, such as 4-methoxybenzyl alcohol, are often used as model compounds to study the efficacy of LMS in lignin degradation. The oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) is a standard reaction to compare the catalytic efficiency of different mediators. The proposed mechanisms for this oxidation can involve either electron transfer (ET) or hydrogen atom transfer (HAT).

Given its structural similarity, this compound can be expected to behave as a non-phenolic lignin model compound in a manner analogous to 4-methoxybenzyl alcohol within a laccase-mediator system. The choice of mediator is crucial for the reaction's success. Common mediators include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 1-hydroxybenzotriazole (B26582) (HOBt), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). For the oxidation of 4-methoxybenzyl alcohol, TEMPO has been identified as a particularly effective mediator.

Table 3: Common Mediators Used in Laccase-Mediator Systems

| Mediator | Abbreviation |

|---|---|

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS |

| 1-Hydroxybenzotriazole | HOBt |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO |

Information compiled from multiple sources.

The efficiency of an LMS is dependent on factors such as the specific laccase, the type of mediator, pH, and temperature. The analogy to 4-methoxybenzyl alcohol suggests that this compound would be a viable substrate for oxidation via a laccase-mediator system, likely proceeding through a similar radical or ionic mechanism depending on the mediator employed.

Based on the provided search results, there is no specific information available regarding the photocatalysis and photoredox mechanisms involving the chemical compound “this compound.”

The conducted searches yielded research focused on the photocatalytic oxidation of other substituted benzyl alcohols, such as 4-methoxybenzyl alcohol, 4-methylbenzyl alcohol, and unsubstituted benzyl alcohol. These studies investigate the influence of various substituent groups on reaction rates and selectivity. However, none of the results contain data or mechanistic discussions specifically for this compound.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content strictly on the photocatalysis of this compound.

Computational Chemistry and Theoretical Studies on 4 Tert Butoxybenzyl Alcohol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. For 4-tert-butoxybenzyl alcohol, these studies can reveal details about its electronic structure, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. These electronic characteristics are intrinsically linked to the molecule's reactivity.

The presence of the electron-donating tert-butoxy (B1229062) group on the phenyl ring influences the electron density of the entire molecule. This substituent increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the ether linkage. This, in turn, affects the reactivity of the benzylic alcohol moiety.

Theoretical studies on related substituted benzyl (B1604629) alcohols have shown that electron-donating groups can impact reaction pathways and rates. For instance, in the oxidation of benzyl alcohols, the nature of the substituent on the phenyl ring can alter the stability of intermediates and transition states. rsc.org Quantum mechanical methods can be used to calculate properties like bond dissociation energies and ionization potentials, which are crucial for predicting how the molecule will behave in different chemical environments.

Studies on similar molecules, such as 4-methoxybenzyl alcohol, have utilized quantum mechanics to investigate their excited states. For example, laser flash-photolysis experiments combined with DFT calculations have been used to characterize the lowest triplet excited state of 4-methoxybenzyl alcohol chemisorbed on silica (B1680970) nanoparticles. researchgate.net Such studies provide a framework for understanding the potential photochemical reactivity of this compound.

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information is used to map out the potential energy surface of a reaction, providing a detailed picture of the reaction pathway and allowing for the determination of activation energies. nih.gov

For reactions involving this compound, such as its oxidation to 4-tert-butoxybenzaldehyde, DFT calculations can be employed to:

Elucidate Reaction Mechanisms: By comparing the energies of different possible pathways, the most likely reaction mechanism can be identified. For example, in the oxidation of benzyl alcohols, DFT can help distinguish between mechanisms involving radical intermediates, hydride transfer, or concerted pathways. nih.govacs.org

Characterize Transition States: The geometry of the transition state provides insight into the key bond-forming and bond-breaking events. Vibrational frequency calculations can confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency). nih.gov

Calculate Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

A study on the oxidation of benzyl alcohol using graphene oxide as a catalyst employed DFT to investigate the reaction pathways to both the aldehyde and the carboxylic acid. researchgate.net Similar computational approaches could be applied to this compound to understand its catalytic oxidation. Furthermore, theoretical studies on the reactions of alkoxybenzyl derivatives of resorcin arenes have used DFT to calculate activation energies for the formation of reactive intermediates and their subsequent reactions with nucleophiles. nih.gov These studies highlight how DFT can be a powerful predictive tool for understanding the reactivity of complex molecules containing alkoxybenzyl moieties.

| Computational Method | Application to this compound | Key Insights |

| Quantum Mechanics (General) | Calculation of electronic properties (electron density, molecular orbitals). | Understanding of intrinsic reactivity and the electronic influence of the tert-butoxy group. |

| Density Functional Theory (DFT) | Mapping of reaction pathways, characterization of transition states, and calculation of activation energies for reactions like oxidation. | Elucidation of detailed reaction mechanisms and prediction of reaction kinetics. |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics and DFT are excellent for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations are the preferred tool for investigating the behavior of molecules in a condensed phase, such as in a solvent or interacting with a surface. MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into intermolecular interactions, solvation effects, and conformational dynamics. acs.org

For this compound, MD simulations can be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water or organic solvents. The bulky and hydrophobic tert-butyl group, combined with the polar hydroxyl group, will lead to specific solvation structures that can influence reactivity. MD simulations can reveal the preferred orientation of solvent molecules around the solute and calculate properties like the solvation free energy. nih.gov

Intermolecular Interactions: In a solution, molecules of this compound will interact with each other. MD simulations can characterize these interactions, such as hydrogen bonding between the alcohol groups and van der Waals interactions between the aromatic rings and alkyl groups. These interactions can lead to the formation of clusters or aggregates. rsc.org

Interactions with Catalysts or Surfaces: In heterogeneous catalysis, the interaction of the reactant with the catalyst surface is crucial. MD simulations can model the adsorption of this compound onto a catalyst surface, revealing the preferred binding modes and orientations, which can precede the chemical reaction. acs.org

Conformational Analysis: The molecule has several rotatable bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them.

For example, MD simulations have been used to study the interaction of benzyl alcohol within the active site of horse liver alcohol dehydrogenase, providing a dynamic picture of the substrate-enzyme interactions. nih.gov Similar studies could be performed to understand how this compound might interact with biological macromolecules.

Structure-Activity Relationship (SAR) Modeling based on Electronic and Steric Effects

Structure-Activity Relationship (SAR) modeling is a key aspect of medicinal chemistry and materials science that aims to correlate the chemical structure of a compound with its biological activity or physical properties. For this compound and its derivatives, SAR studies focus on how modifications to the molecule, particularly the substituents on the aromatic ring, affect its properties and reactivity. The electronic and steric effects of these substituents are the primary descriptors used in SAR modeling.

Electronic Effects: These are related to the ability of a substituent to donate or withdraw electron density. The tert-butoxy group is an electron-donating group through resonance, which can influence the reactivity of the benzylic alcohol. In the context of a reaction, such as oxidation, this electron-donating character can stabilize a positively charged intermediate or transition state, thereby increasing the reaction rate. The Hammett equation is a classic tool used to quantify these electronic effects in substituted aromatic systems. acs.org

Steric Effects: These relate to the size and shape of the substituent. The tert-butyl group is sterically bulky. This bulkiness can hinder the approach of a reagent to the reactive center (the hydroxyl group or the benzylic C-H bonds), potentially slowing down a reaction. rsc.org In the context of binding to a receptor or an enzyme active site, the steric profile of the molecule is critical for achieving a good fit.

QSAR (Quantitative Structure-Activity Relationship) models use statistical methods to build mathematical models that relate chemical structure to activity. acs.org For a series of compounds based on the this compound scaffold, a QSAR study might involve synthesizing a library of derivatives with different substituents and measuring their activity in a particular assay. Computational descriptors for electronic properties (e.g., Hammett parameters, calculated atomic charges) and steric properties (e.g., Taft steric parameters, molecular volume) would then be used to build a predictive model.

| Parameter | Description | Influence on this compound |

| Electronic Effects | The influence of the tert-butoxy group on the electron distribution of the molecule. | The electron-donating nature of the tert-butoxy group can affect reaction rates and the stability of intermediates. |

| Steric Effects | The spatial hindrance caused by the bulky tert-butyl group. | Can hinder the approach of reactants to the alcohol or benzylic position, and influences binding to active sites. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

4-tert-Butoxybenzyl alcohol, and compounds with similar structures, serve as important raw materials and intermediates in organic synthesis. chemicalbook.com Their utility is particularly noted in the construction of complex molecules for various industries.

While direct evidence for this compound is limited in readily available literature, its structural analogs, such as 4-methoxybenzyl alcohol and 2-chloro-3-nitrobenzyl alcohol, are extensively used as intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com For instance, 4-methoxybenzyl alcohol is a key component in the synthesis of diarylpyrazoles, which act as cyclooxygenase 2 (COX-2) inhibitors, important for developing anti-inflammatory drugs. lookchem.com Similarly, 2-chloro-3-nitrobenzyl alcohol is a building block for a variety of organic compounds with potential biological activity, contributing to the development of new drugs. lookchem.com The presence of the benzyl (B1604629) alcohol moiety allows for a range of chemical transformations, making these compounds versatile precursors. The tert-butoxy (B1229062) group in this compound offers a bulky, acid-labile protecting group, a desirable feature in multi-step syntheses where selective deprotection is required. This suggests its potential as a valuable intermediate in the synthesis of complex, biologically active molecules, analogous to its counterparts.

By analogy to its structural relative, 4-methoxybenzyl alcohol (also known as anisyl alcohol), this compound is anticipated to have applications in the fine chemicals and flavor industries. 4-Methoxybenzyl alcohol is noted for its sweet, floral, and slightly fruity aroma and is used in fragrance compositions. google.com It is also a precursor for other fragrance ingredients. google.com The structural similarity suggests that this compound could potentially be explored for the creation of new fragrance and flavor compounds, where the tert-butoxy group might impart unique olfactory properties. Furthermore, benzyl alcohols, in general, are important intermediates in the synthesis of a wide array of fine chemicals. core.ac.uk

Pharmaceuticals and Agrochemicals (by analogy)

Monomer in Polymer Science

The chemical structure of this compound lends itself to applications in polymer science, particularly as a monomer in various polymerization processes.

In the field of ring-opening polymerization (ROP), alcohols are frequently employed as initiators. For example, in the ROP of cyclic esters like trimethylene carbonate, benzyl alcohol is used as an initiator. mdpi.com Similarly, studies on the ROP of functional epoxide monomers have utilized benzyl alcohol as an initiator in the presence of a phosphazene base. nih.govrsc.org While direct studies featuring this compound in ROP are not prevalent in the searched literature, its structural similarity to other benzyl alcohols used as initiators, such as 4-methoxybenzyl alcohol in the ROP of 5-methyl-5-ethoxycarbonyl-1,3-dioxan-2-one, suggests its potential utility in initiating such polymerizations. rsc.org The steric hindrance from the tert-butyl group might influence the polymerization kinetics and the properties of the resulting polymer.

Benzyl alcohols have been shown to act as accelerators in the photoinitiated cationic polymerization of epoxide monomers. researchgate.net The mechanism involves the alcohol participating in the polymerization process, leading to the incorporation of benzyl ether groups at the polymer chain termini. researchgate.net Studies have shown that the nature of the substituent on the benzene (B151609) ring of the alcohol can significantly affect the polymerization rate. researchgate.net For instance, 4-methoxybenzyl alcohol was found to be a more reactive accelerator than unsubstituted benzyl alcohol. researchgate.net This suggests that this compound could also function as an effective accelerator in such systems, with the electron-donating nature of the tert-butoxy group potentially enhancing the rate of polymerization.

A specific application of a structural isomer, 4-tert-butylbenzyl alcohol, has been in the preparation of novel copolyimides. sigmaaldrich.com It was used to introduce bulky pendent groups by chemically modifying a copolyimide precursor that contained carboxylic acid groups. sigmaaldrich.com This modification can alter the properties of the resulting polymer, such as solubility and thermal stability. Given the similar steric bulk of the tert-butoxy group, it is plausible that this compound could be employed in a similar fashion to synthesize novel polyimides with tailored properties. The incorporation of such bulky groups can disrupt polymer chain packing, leading to increased solubility in organic solvents while maintaining high thermal stability, a desirable combination for many advanced materials applications. acs.org

Cationic Polymerization of Epoxide Monomers

Precursor for Supramolecular Assemblies and Host-Guest Chemistry

This compound is a bifunctional molecule that serves as a valuable precursor in the field of supramolecular chemistry and materials science. Its structure is distinguished by two key features: the sterically bulky and hydrophobic tert-butoxy group and the reactive primary benzyl alcohol group. This unique combination allows it to participate in the construction of complex, non-covalently bonded superstructures and dynamic chemical systems. The tert-butoxy moiety can act as a guest component in host-guest complexes or as a bulky modifying group to influence solubility and intermolecular packing, while the hydroxyl group provides a site for covalent modification or participation in hydrogen-bonding networks and dynamic covalent reactions.

Inclusion Complexes with Cyclodextrins

Host-guest chemistry explores the formation of complexes between a large "host" molecule and a smaller "guest" molecule. Cyclodextrins (CDs) are a prominent class of host molecules, which are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com This structure allows them to encapsulate non-polar or hydrophobic guest molecules, or specific functional groups of a guest, within their cavity in aqueous solutions. oatext.com

While direct studies on this compound are not extensively documented, research on the structurally analogous compound 4-tert-Butylbenzyl alcohol confirms its ability to form stable inclusion complexes with β-cyclodextrin . sigmaaldrich.comchemicalbook.com The formation of these complexes is driven by the favorable interaction of the hydrophobic tert-butylphenyl group with the non-polar interior of the cyclodextrin (B1172386) cavity. Given the similar size, shape, and hydrophobicity of the tert-butoxy group, this compound is an equally suitable guest for forming stable inclusion complexes with cyclodextrins. The benzyl alcohol portion would likely remain near the wider rim of the cyclodextrin, accessible for further interactions or reactions.

The selection of the cyclodextrin host is crucial and depends on the size of the guest molecule. The properties of common cyclodextrins are detailed below.

Table 1: Properties of Common Natural Cyclodextrins

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

|---|---|---|---|

| Number of Glucopyranose Units | 6 | 7 | 8 |

| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 |

| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |

| Water Solubility ( g/100 mL, 25°C) | 14.5 | 1.85 | 23.2 |

Data sourced from oatext.com.

The formation of a stable inclusion complex depends on a dimensional fit between the host cavity and the guest molecule.

Dynamic Covalent Assemblies for Alcohol Binding

Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create complex molecular architectures under thermodynamic equilibrium. nih.gov This approach allows for "error-checking" and "proof-reading" during the assembly process, leading to the most stable supramolecular structure. nih.gov The benzyl alcohol functional group of this compound makes it an ideal candidate for incorporation into dynamic covalent assemblies.

The hydroxyl group can participate in several types of reversible reactions, such as the formation of boronate esters (from reaction with boronic acids), acetals (from reaction with aldehydes), and hemiaminals. nih.govnih.gov These reversible linkages can be used to construct multicomponent assemblies where the binding and release of an alcohol component can be controlled. Research has demonstrated the creation of dynamic systems specifically designed for the high-affinity reversible binding of secondary alcohols, where an iminium ion intermediate facilitates the exchange. nih.gov

In such a system, this compound could function as a building block. Its alcohol moiety would engage in the reversible covalent bonding that defines the dynamic system. The large, non-reactive tert-butoxy group would serve as a significant steric element, influencing the geometry, stability, and guest-binding properties of the final assembly. This allows for the tuning of the supramolecular architecture by modifying the non-covalent, steric interactions within the dynamic system.

Table 3: Common Reversible Reactions in Dynamic Covalent Chemistry Relevant to Alcohols

| Reaction Type | Reactants | Resulting Bond | Conditions for Reversibility |

|---|---|---|---|

| Boronate Ester Formation | Alcohol + Boronic Acid | Boronate Ester | Exchange catalyzed by water, acid, or base. |

| Acetal/Hemiacetal Formation | Alcohol + Aldehyde/Ketone | Acetal/Hemiacetal | Exchange catalyzed by acid. nih.gov |

| Hemiaminal Ether Formation | Alcohol + Iminium Ion | Hemiaminal Ether | Reversible exchange with other alcohols or water. nih.gov |

| Esterification | Alcohol + Carboxylic Acid | Ester | Exchange catalyzed by acid or base. nih.gov |

Biological Interactions and Mechanistic Toxicology Research

Cellular and Molecular Mechanisms of Interaction

Research into the biological interactions of alkoxybenzyl alcohols has revealed protective effects at the cellular level. A prominent example is the action of 4-Methoxybenzyl alcohol (4-MA) on brain microvascular endothelial cells, which form the critical blood-brain barrier (BBB).

In studies using an in vitro model to mimic ischemia/reperfusion injury—a condition of oxygen-glucose deprivation followed by reintroduction (OGD/Rep)—4-MA has demonstrated significant protective capabilities. nih.govingentaconnect.com Treatment with 4-MA was found to ameliorate OGD/Rep-induced injury in brain microvascular endothelial cells (bEnd.3). nih.govingentaconnect.com Specifically, 4-MA increased cell viability, reduced the release of lactate (B86563) dehydrogenase (LDH), and decreased levels of nitric oxide (NO). nih.govingentaconnect.com

Furthermore, 4-MA treatment mitigated the inflammatory response triggered by the OGD/Rep condition. It significantly reduced the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov A key aspect of its protective mechanism involves strengthening the blood-brain barrier's integrity by enhancing the expression of tight junction proteins such as occludin and claudin-5. nih.gov These proteins are essential for regulating the permeability of the BBB. nih.gov

The table below summarizes the effect of 4-Methoxybenzyl alcohol on key markers of cellular injury and inflammation in brain microvascular endothelial cells subjected to oxygen-glucose deprivation/reperfusion.

Table 1: Effects of 4-Methoxybenzyl Alcohol (4-MA) on OGD/Rep-Injured Endothelial Cells

| Parameter | Effect of OGD/Rep | Effect of 4-MA Treatment | Reference |

|---|---|---|---|

| Cell Viability | Decreased | Significantly Ameliorated | nih.govingentaconnect.com |

| LDH Release | Increased | Significantly Ameliorated | nih.govingentaconnect.com |

| Nitric Oxide (NO) Levels | Decreased | Significantly Ameliorated | nih.gov |

| TNF-α Levels | Increased | Significantly Reduced | nih.gov |

| IL-1β Levels | Increased | Significantly Reduced | nih.gov |

| IL-6 Levels | Increased | Significantly Reduced | nih.gov |

| Occludin Expression | Decreased | Upregulated | nih.gov |

| Claudin-5 Expression | Decreased | Upregulated | nih.gov |

Modulation of Cellular Signaling Pathways

The protective effects of alkoxybenzyl alcohols are closely linked to their ability to modulate specific cellular signaling pathways. Research has shown that 4-Methoxybenzyl alcohol (4-MA) exerts its neuroprotective effects by activating the PI3K/Akt signaling pathway. nih.govingentaconnect.com This pathway is crucial for numerous cellular processes, including cell survival, proliferation, and apoptosis. nih.gov

In the context of OGD/Rep-induced injury in brain endothelial cells, 4-MA treatment was found to significantly increase the phosphorylation of both Akt and endothelial nitric oxide synthase (eNOS), key downstream components of the PI3K/Akt pathway. nih.gov The activation of this pathway is instrumental in the observed upregulation of tight junction proteins and the suppression of inflammation, thereby protecting the integrity of the blood-brain barrier. nih.govingentaconnect.comresearchgate.net

Similarly, a related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to modulate multiple signaling pathways in different cell types. In studies on metastatic human prostate cancer cells, DHMBA reduced the levels of key proteins involved in cell growth promotion, such as Ras, PI3K, Akt, MAPK, and mTOR. nih.gov It also suppressed adipogenesis in adipocytes by decreasing levels of PI3K, Akt, MAPK, and mTOR, which are involved in insulin (B600854) signaling. mdpi.com Furthermore, DHMBA has been observed to repress the production of inflammatory cytokines by inhibiting NF-κB signaling in macrophages. researchgate.netresearchgate.net

These findings suggest that benzyl (B1604629) alcohol derivatives can target fundamental signaling cascades that regulate cell survival, growth, and inflammation.

Enzyme-Substrate Interactions and Binding Affinities

Benzyl alcohol derivatives, including those with alkoxy substitutions, are known to interact with various enzymes. They can act as substrates, inhibitors, or modulators of enzyme activity. Aryl-alcohol oxidases (AAO), for example, are enzymes that catalyze the oxidation of aryl-alcohols. nih.govmdpi.com Kinetic studies on AAOs from different fungal sources have used 4-Methoxybenzyl alcohol as a substrate to understand the enzyme's mechanism, including the rates of flavin reduction and reoxidation. nih.govfrontiersin.org

The interaction of these compounds is not limited to oxidases. Various p-alkoxybenzoic acids, which are oxidation products of the corresponding alcohols, have been studied as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net These studies revealed different modes of inhibition (competitive, non-competitive, and mixed), indicating that the nature of the alkoxy group influences the binding interaction with the enzyme's active site. researchgate.net For instance, p-hydroxybenzoic acid acts as a competitive inhibitor, while p-methoxybenzoic acid is a non-competitive inhibitor of tyrosinase. researchgate.net

The binding affinity of benzyl derivatives to specific receptors has also been explored. In studies on opioid receptors, the position of a methoxy (B1213986) or hydroxyl group on the benzyl moiety was found to significantly influence binding affinity and selectivity. nih.gov For example, a methoxy group at the meta position of a benzylaminomorphinan compound restored subnanomolar binding affinity to the mu-opioid receptor (MOR), while a para-methoxy group retained high affinity with even better selectivity. nih.gov

The table below presents kinetic parameters for the oxidation of 4-Methoxybenzyl alcohol by an aryl-alcohol oxidase, illustrating a typical enzyme-substrate interaction for this class of compounds.

Table 2: Michaelis-Menten Kinetic Parameters for Benzyl Alcohol Oxidation

| Substrate | KM (mM) | vmax (mM/min) | Reference |

|---|

| 4-Methoxybenzyl alcohol | 0.22 ± 0.05 | 0.12 ± 0.01 | acs.org |

Note: Data is for the oxidation of 4-Methoxybenzyl alcohol over a Au/TiO₂ catalyst, which follows Michaelis-Menten kinetics analogous to enzymatic reactions. KM represents the Michaelis constant, and vmax represents the maximum reaction rate. acs.orglibretexts.org

Environmental Fate and Green Chemistry Considerations

Biodegradation Pathways and Environmental Persistence

The environmental persistence and biodegradation pathways of 4-tert-butoxybenzyl alcohol are crucial for understanding its long-term ecological impact. While specific studies on the biodegradation of this compound are not extensively documented in the provided search results, inferences can be drawn from the degradation of similar compounds. For instance, the degradation of benzyl (B1604629) alcohol, a structurally related compound, has been studied in Gordonia sp. strain MTCC 4818. This bacterium metabolizes benzyl alcohol through benzaldehyde (B42025) and benzoic acid to catechol, which is then cleaved and funneled into the tricarboxylic acid cycle. nih.gov Similarly, aryl-alcohol oxidases (AAOs), extracellular flavoproteins found in white-rot fungi, are involved in the degradation of lignin (B12514952) and related aromatic compounds. nih.gov These enzymes oxidize a broad range of aryl alcohols, including p-methoxybenzyl alcohol (anisyl alcohol), to supply hydrogen peroxide for ligninolytic peroxidases. nih.govresearchgate.net The fungus Penicillium simplicissimum can utilize anisyl alcohol, suggesting a metabolic pathway for this compound. researchgate.net

While a Safety Data Sheet (SDS) for 4-methoxybenzyl alcohol indicates that it is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher, another SDS for the same compound states it is harmful to aquatic life. cdhfinechemical.com This highlights the need for specific ecotoxicological and biodegradation studies on this compound to accurately assess its environmental profile.

Sustainable Synthesis of this compound

Green chemistry principles encourage the development of synthetic routes that are more environmentally benign. This includes the use of safer solvents, renewable feedstocks, and catalytic methods to improve efficiency and reduce waste. core.ac.ukfao.org

Solvent-free reactions are a key aspect of green chemistry, as they eliminate a major source of waste and potential environmental contamination. Several studies have demonstrated the feasibility of solvent-free oxidations of benzyl alcohol and its derivatives. For example, the oxidation of various benzylic alcohols, including 4-tert-butylbenzyl alcohol, to their corresponding aldehydes has been achieved using potassium permanganate (B83412) (KMnO4) under solvent-free conditions at room temperature. tsijournals.com This method offers high efficiency and selectivity without over-oxidation. tsijournals.com

Another approach involves the use of nano-structured zinc oxide (ZnO) as a catalyst for the solvent-free oxidation of benzyl alcohol and its derivatives, achieving high conversion rates in short reaction times. iau.ir The use of a polymer-immobilized TEMPO (PIPO) catalyst has also been reported for the solvent-free oxidation of alcohols, although water was present in the system. rsc.org Furthermore, palladium supported on ceria nanorods has been used as a catalyst for the solvent-free oxidation of benzyl alcohol derivatives. mdpi.com The synthesis of 4-methoxybenzyl bromide from 4-methoxybenzyl alcohol has also been achieved under solvent-free conditions using phosphorus tribromide (PBr3). researchgate.net Similarly, the reduction of 4-ethoxy-3-methoxybenzaldehyde (B93258) to the corresponding alcohol has been accomplished in high yield using sodium borohydride (B1222165) (NaBH4) via a grinding method without any solvent. ui.ac.id

Table 1: Examples of Solvent-Free Reactions for Benzyl Alcohol Derivatives

| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |

| 4-tert-Butylbenzyl alcohol | KMnO4 | 4-tert-Butylbenzaldehyde | 85 | tsijournals.com |

| Benzyl alcohol | Nano ZnO | Benzaldehyde | 90 | iau.ir |

| 4-Methoxybenzyl alcohol | PBr3 | 4-Methoxybenzyl bromide | 86 | researchgate.net |

| 4-Ethoxy-3-methoxybenzaldehyde | NaBH4 | 4-Ethoxy-3-methoxybenzyl alcohol | 96 | ui.ac.id |